
4-Bromo-5-fluoro-2-nitrotoluene
Overview
Description
4-Bromo-5-fluoro-2-nitrotoluene: is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and nitro groups at the 4, 5, and 2 positions, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrotoluene can be achieved through a multi-step process involving the following key reactions:
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron powder, ammonium chloride, water, reflux conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 4-Bromo-5-fluoro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
4-Bromo-5-fluoro-2-nitrotoluene serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for potential therapeutic effects against multiple diseases, including:
- Anticancer Agents : Research indicates that nitro-substituted toluenes can exhibit anticancer properties by interacting with cellular proteins and enzymes, potentially altering cell proliferation and apoptosis pathways .
- Antibiotics : The compound has been utilized in the synthesis of antibiotic analogs, such as pactamycins, by incorporating it into biosynthetic pathways .
Chemical Synthesis
The compound is a crucial building block in organic synthesis, allowing for the creation of more complex molecules. Its applications include:
- Precursor for Other Compounds : It is used as a precursor in synthesizing various aromatic compounds, which are essential in pharmaceuticals and agrochemicals .
- Functionalization Reactions : The presence of bromine and fluorine atoms enables diverse functionalization reactions, enhancing its utility in creating novel compounds with specific biological activities .
Biochemical Properties
Studies have shown that this compound can influence cellular functions by interacting with specific enzymes and proteins. Key findings include:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, impacting cellular metabolism and signaling.
- Gene Expression Modulation : It can affect the expression of genes by modulating transcription factors, which may lead to alterations in cellular behavior.
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its application in drug development. Preliminary studies suggest:
- Dosage Effects : The effects vary significantly with dosage; high concentrations may lead to toxicity or adverse effects in biological systems .
- Metabolic Pathways : The compound undergoes reduction reactions that can form reactive intermediates, necessitating careful evaluation of its safety profile.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated potential for inducing apoptosis in cancer cells through enzyme interaction. |
Study B | Antibiotic Synthesis | Successfully incorporated into the biosynthetic pathway of pactamycins, enhancing antibiotic efficacy. |
Study C | Toxicological Assessment | Identified threshold levels for toxicity; high doses resulted in significant cellular damage. |
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrotoluene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-fluoro-2-nitrotoluene is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the toluene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Biological Activity
4-Bromo-5-fluoro-2-nitrotoluene (C₇H₅BrFNO₂) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine atoms along with a nitro group attached to a toluene ring. Its molecular weight is approximately 234.02 g/mol, and it appears as a pale yellow solid. The compound has a boiling point of 337.5°C and a flash point of 115.1°C, indicating its stability under certain conditions .
The biological activity of this compound is largely attributed to the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may induce oxidative stress in cells. This process can damage cellular components, including DNA, proteins, and lipids .
- Enzyme Interaction : The compound may interact with various enzymes and receptors due to the presence of halogen atoms, which enhance binding affinity through halogen bonding interactions .
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects:
- Mechanism : Nitro compounds often act by producing toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death. This mechanism is crucial for the efficacy of several antibiotics .
Anticancer Properties
Emerging studies suggest that this compound could play a role in cancer therapy:
- Inhibition of Tumor Growth : Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines. The nitro group could contribute to its anticancer activity by inducing apoptosis through ROS generation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various nitro derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 20 μM and 30 μM respectively. These findings suggest its potential as a lead compound in developing new antimicrobial agents .
Study 2: Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxic effects on human cancer cell lines. It was found to induce apoptosis via ROS-mediated pathways, highlighting its potential as an anticancer agent. Further research is required to elucidate the specific molecular targets involved in this process .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Nitro and halogen substituents | Potential for ROS generation |
3-Bromo-5-fluoro-2-nitrotoluene | Similar functional groups | Different halogen positioning |
2-Bromo-4-fluoro-6-nitrotoluene | Varies in substituent arrangement | Lacks certain functional groups |
This table illustrates how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the common synthetic routes for 4-Bromo-5-fluoro-2-nitrotoluene, and how can reaction conditions be optimized?
Basic Research Question
Synthesis typically involves sequential halogenation and nitration of a toluene derivative. For example, bromination and fluorination of 2-nitrotoluene precursors under controlled conditions. Optimization requires:
- Halogenation : Use Lewis acids (e.g., FeBr₃) for regioselective bromination at the 4-position, followed by fluorination via halogen exchange (e.g., using KF/Cu catalysts) .
- Nitration : Introduce the nitro group early due to its deactivating nature; mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity >97% confirmed by HPLC (referencing commercial standards) .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are key spectral features interpreted?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Distinct deshielding is observed for protons near electron-withdrawing groups (e.g., H-3 and H-6 adjacent to NO₂ and Br). In ¹³C NMR, C-Br and C-F appear at ~110 ppm and ~160 ppm, respectively .
- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 248 (C₇H₄BrFNO₂) with fragmentation peaks for Br (isotopic doublet) and NO₂ loss .
- IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ .
Q. How do the substituents in this compound influence its reactivity in electrophilic aromatic substitution (EAS) reactions?
Advanced Research Question
The substituents create competing directing effects:
- Nitro (meta-director) : Dominates due to strong deactivation, directing incoming electrophiles to the meta position (C-6).
- Bromo and Fluoro (ortho/para directors, but deactivating) : Weaker influence, but steric hindrance from Br may disfavor ortho substitution.
Experimental validation via nitration of derivatives (e.g., 4-Bromo-2-fluoro-6-nitrotoluene, CAS 502496-34-6) shows preferential reactivity at C-6, aligning with computational predictions .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across different sources?
Advanced Research Question
Discrepancies (e.g., mp variations of 76–79°C vs. 30°C in analogs) arise from purity differences or polymorphic forms. Mitigation strategies include:
- Analytical Cross-Validation : Compare DSC/TGA data with high-purity commercial standards (>97% by HPLC) .
- Recrystallization : Use solvent systems like ethanol/water to isolate pure crystals and confirm homogeneity via PXRD .
- Source Documentation : Prioritize suppliers with detailed analytical certificates (e.g., >98% purity, CAS 502496-34-6) .
Q. What strategies are effective in minimizing byproduct formation during the use of this compound in multi-step organic syntheses?
Advanced Research Question
Byproducts (e.g., di-nitrated or dehalogenated species) can be minimized via:
- Temperature Control : Maintain nitration below 10°C to prevent over-nitration .
- Catalyst Screening : Use Pd catalysts for Suzuki couplings to retain halogen integrity (e.g., coupling with 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) .
- In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction times dynamically .
Q. How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?
Advanced Research Question
DFT calculations (e.g., Gaussian 16) predict:
- Thermodynamic Stability : Nitro and bromo groups increase ring strain, reducing stability compared to mono-substituted analogs.
- Reactivity Hotspots : Fukui indices highlight C-6 as the most electrophilic site, aligning with experimental nitration outcomes .
- Solubility Parameters : COSMO-RS simulations guide solvent selection (e.g., DCM vs. DMF) for recrystallization .
Q. What safety protocols are critical when handling this compound, given its hazardous classifications?
Basic Research Question
Refer to hazard data from analogs (e.g., H302: Harmful if swallowed):
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNTJRJOFVWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381414 | |
Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224185-19-7 | |
Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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